molecular formula C12H10ClNO2 B6611619 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 128490-15-3

2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6611619
M. Wt: 235.66 g/mol
InChI Key: VKALUBPGMGHLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione, also known as Chloromethyl Isoindole-1,3-Dione (CID), is an organic compound that has recently been studied for its potential as a therapeutic agent and as a research tool in scientific studies. CID is a structurally unique compound with a wide range of applications due to its ability to interact with a variety of biological molecules.

Scientific Research Applications

CID has recently been studied for its potential as a therapeutic agent and as a research tool in scientific studies. CID has been used to study the effects of DNA damage and repair, protein-DNA interactions, and gene regulation. CID has also been used in studies of cancer and neurological diseases. Additionally, CID has been used to study the effects of epigenetic modifications on gene expression.

Mechanism Of Action

CID is an inhibitor of DNA methyltransferase (DNMT), an enzyme responsible for the addition of methyl groups to DNA. CID binds to DNMT and prevents it from adding methyl groups to DNA, thus preventing gene expression. CID also has the ability to interact with other biological molecules, such as proteins and RNA, allowing it to affect the expression of genes.

Biochemical And Physiological Effects

CID has been shown to inhibit the expression of genes involved in the development of cancer, such as Bcl-2 and c-Myc. CID has also been shown to inhibit the expression of genes involved in neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, CID has been shown to reduce inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

CID has several advantages for use in laboratory experiments. CID is relatively easy to synthesize, has a wide range of applications, and can be used to study a variety of biological processes. However, CID also has several limitations. CID is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, CID can be toxic if used in high concentrations.

Future Directions

The potential applications of CID are vast and the possibilities are limitless. CID could be used to study the effects of epigenetic modifications on gene expression, as well as the effects of DNA damage and repair. Additionally, CID could be used to study the effects of genetic mutations on disease development and progression. CID could also be used to develop new therapeutic agents for the treatment of cancer, neurological diseases, and other diseases. CID could also be used to develop new drugs that target specific genes or pathways. Finally, CID could be used to study the effects of environmental factors on gene expression and disease development.

properties

IUPAC Name

2-[2-(chloromethyl)prop-2-enyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKALUBPGMGHLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C(=O)C2=CC=CC=C2C1=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phthalimido-3-Chloro-2-Methylenepropane

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-chloromethyl-1-propene (6.55 g, 50 mmol) and potassium phthalimide (5.6 g, 30 mmol) in anhydrous dimethylformamide (200 ml) was heated two days at 50° C. Then the mixture was concentrated in vacuo and, after usual work-up, the product was purified by flash chromatography on silica gel (ethyl acetate:hexane; 15:85) (4.2 g, 78%).
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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